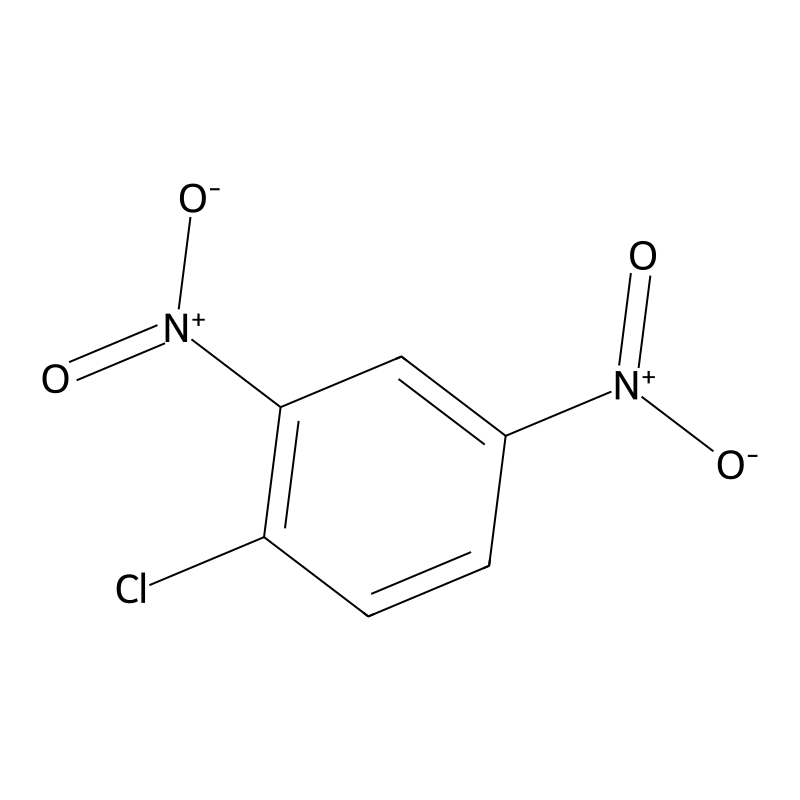

1-Chloro-2,4-dinitrobenzene

C6H3ClN2O4

C6H3Cl(NO2)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H3ClN2O4

C6H3Cl(NO2)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ether, benzene, and carbon disulfide; sparingly soluble in cold, freely soluble in hot alcohol

In water, 9.24 mg/L at 25 °C

Solubility in water at 15 °C: very poo

Synonyms

Canonical SMILES

Substrate for Glutathione S-Transferase (GST) Activity Measurement:

DNCB serves as a widely used model substrate for measuring the activity of glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxification by conjugating electrophilic xenobiotics (foreign compounds) with glutathione, a tripeptide. By monitoring the rate of DNCB conjugation with glutathione, researchers can assess the activity of various GST isoforms, providing insights into cellular detoxification capacity. This information is valuable in various fields, including:

- Understanding the mechanisms of drug metabolism and toxicity.

- Evaluating the effectiveness of potential detoxifying agents.

- **Investigating the role of GSTs in cancer development and chemotherapy resistance.

Immunomodulatory Properties:

DNCB exhibits immunomodulatory properties, meaning it can alter the immune system's response. It acts as a hapten, a small molecule that can induce an immune response only when conjugated to a larger carrier molecule like a protein. This property has been utilized in:

- Studies on allergic contact dermatitis, where DNCB is used to induce a model of this skin condition to understand the underlying mechanisms and develop potential treatments [].

- Investigation of the role of specific immune cell populations in response to DNCB-induced inflammation [].

- Trials exploring the use of DNCB as a potential immunotherapy for HIV infections, although further research is needed to determine its efficacy and safety [].

1-Chloro-2,4-dinitrobenzene is an organic compound with the chemical formula CHClNO. It appears as a yellow solid and is soluble in organic solvents. This compound is notable for its two nitro groups and a chlorine atom attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. It is primarily utilized as an intermediate in the synthesis of various chemical compounds and has applications in both laboratory and medical settings .

DNCB's primary mechanism of action in biological systems involves its electrophilic character. It can react with nucleophilic groups on proteins and other biomolecules, forming covalent bonds and disrupting their function. This can lead to cell death and inflammation []. The specific mechanism depends on the target molecule and the cellular environment.

1-Chloro-2,4-dinitrobenzene is particularly susceptible to nucleophilic substitution reactions due to the electron-withdrawing effects of the nitro groups. The presence of the chlorine atom makes it a suitable substrate for reactions involving nucleophiles such as thiols or amines, leading to the formation of various derivatives. The mechanism typically involves the formation of a Meisenheimer complex, followed by the elimination of chloride ion .

Key reactions include:

- Nucleophilic Aromatic Substitution: Reaction with nucleophiles like glutathione, which can lead to detoxification processes in biological systems .

- Reduction Reactions: The nitro groups can be reduced to amines or other functional groups under appropriate conditions.

1-Chloro-2,4-dinitrobenzene exhibits significant biological activity, particularly as a sensitizer that can induce allergic reactions. It is known to cause contact dermatitis and can provoke immune responses upon exposure. This property has been exploited in medical applications, such as treating warts by inducing an immune response against the wart-causing virus .

The compound's ability to interact with biological molecules makes it useful in studying enzyme activities, particularly in assays involving glutathione S-transferases, where it serves as a substrate .

Several methods are employed for synthesizing 1-chloro-2,4-dinitrobenzene:

- Nitration of p-Nitrochlorobenzene: This is the most common method, utilizing a mixture of nitric and sulfuric acids.

- Chlorination of Dinitrobenzene: Less efficient but still viable for producing the compound.

- Nitration of o-Nitrochlorobenzene: Another method that can yield 1-chloro-2,4-dinitrobenzene.

- Dinitration of Chlorobenzene: This method also contributes to producing the compound but is less frequently used .

Interaction studies have shown that 1-chloro-2,4-dinitrobenzene can react with various biological molecules. For instance:

- Glutathione Interaction: The compound undergoes nucleophilic substitution with glutathione, which plays a role in detoxification processes within cells .

- Toxicity Studies: Research indicates that exposure can lead to severe skin reactions and respiratory issues due to its corrosive nature and potential to produce toxic gases upon combustion .

Several compounds share structural similarities with 1-chloro-2,4-dinitrobenzene. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2,4-Dinitrochlorobenzene | CHClNO | Similar structure; used similarly in synthesis |

| 1-Chloro-3-nitrobenzene | CHClNO | Exhibits different reactivity patterns |

| 2-Chloro-1,3-dinitrobenzene | CHClNO | Different substitution pattern; varying applications |

| 1-Nitro-2,4-dichlorobenzene | CHClN O | Less reactive; used in different industrial processes |

Uniqueness

What sets 1-chloro-2,4-dinitrobenzene apart from these similar compounds is its specific reactivity profile due to the arrangement of nitro groups relative to the chlorine atom. This configuration enhances its utility in nucleophilic substitution reactions while also contributing to its biological activity as a sensitizer.

Physical Description

Yellow solid with an almond odor; [HSDB] Crystalline powder; [MSDSonline]

PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Pale yellow needles

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

179 °C

382 °F (194 °C)

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 7.0

Density

Density (at 20 °C): 1.7 g/cm³

LogP

log Kow = 2.17

2.17 (estimated)

Odor

Melting Point

MELTING POINT: 43 °C /BETA FORM, UNSTABLE/

MP: 27 °C /GAMMA FORM, UNSTABLE/

54 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 108 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 107 of 108 companies with hazard statement code(s):;

H301+H331 (35.51%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (51.4%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (46.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (84.11%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (14.95%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (86.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (82.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (86.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (52.34%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (52.34%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (88.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.07%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Prolonged topical exposure of BALB/c mice to chemical contact and respiratory allergens stimulates, respectively, preferential Th1- and Th2-type responses with respect to serum Ab isotype and cytokine secretion phenotypes displayed by draining lymph node cells. ... Differential cytokine secretion patterns are induced rapidly in the skin following first exposure to the contact allergen 2,4-dinitrochlorobenzene and the respiratory sensitizer trimellitic anhydride. Trimellitic anhydride induced early expression of IL-10, a cytokine implicated in the negative regulation of Langerhans cell (LC) migration, whereas exposure to 2,4-dinitrochlorobenzene resulted in production of the proinflammatory cytokine IL-1beta. Associated with this, trimellitic anhydride provoked LC migration with delayed kinetics compared with 2,4-dinitrochlorobenzene, and local neutralization of IL-10 caused enhanced LC mobilization in response to trimellitic anhydride with concomitant up-regulation of cutaneous IL-1beta. ... These differential epidermal cytokine profiles contribute to the polarization of immune responses to chemical allergens via effects on the phenotype of activated dendritic cells arriving in the draining lymph node. Thus, trimellitic anhydride-exposed dendritic cells that have been conditioned in vivo with IL-10 (a potent inhibitor of the type 1-polarizing cytokine IL-12) are effective APCs for the development of a Th2-type response.

Repeated topical exposure of BALB/c strain mice to chemical contact and respiratory allergens results in preferential T helper (Th)1- and Th2-cell activation, respectively. In addition, it has been shown that respiratory allergens, such as trimellitic anhydride, stimulate epidermal Langerhans cell (LC) migration with delayed kinetics compared with contact allergens, such as 2, 4-dinitrochlorobenzene. Experiments using anti-interleukin (IL)-10 antibodies in vivo suggest that cutaneous IL-10 may contribute to the differential regulation of LC migration by these chemicals. To investigate further the mechanistic basis for the development of polarised immune responses, we have examined the production of epidermal cytokines provoked following a single topical application to BALB/c strain mice of 2, 4-dinitrochlorobenzene (1%), trimellitic anhydride (25%) or vehicle (acetone:olive oil, 4:1; AOO). Skin explants were excised from mice exposed on the dorsum of both ears for various periods (30min-6hr) to chemical and were cultured on medium prior to analysis of supernatants for the presence of tumour necrosis factor alpha (TNF-alpha), IL-1beta, IL-1alpha, IL-6, IL-10, IL-12p40, IL-12p70 and IL-17 using the Bio-PlexTM cytokine array system. Enhanced production of IL-1beta, a cytokine involved in the initiation of LC migration, was detected only following exposure to 2, 4-dinitrochlorobenzene, with 15- fold increases induced by 6hr of exposure. In addition, only exposure to 2, 4-dinitrochlorobenzene was associated with early (2 hr) secretion of IL-17. In contrast, up-regulation of IL- 10, a cytokine that inhibits LC mobilization, was evident only for trimellitic anhydride during the first 3 hr of exposure, with 2 to 3-fold increases in IL-10 release being induced. Small increases in IL-1alpha levels were apparent for both chemicals. No alterations in either IL-6, IL-12p40 or IL-12p70 secretion were recorded and TNF-alpha remained undetectable throughout. These data suggest that discrete epidermal cytokine secretion profiles induced following exposure to chemical contact and respiratory allergens might contribute to the polarization of immune responses, possibly through effects on LC function.

Vapor Pressure

8.5X10-5 mm Hg at 25 °C

Vapor pressure at 20 °C: negligible

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

YIELDS S-(4-CHLORO-3-NITROPHENYL)GLUTATHIONE IN TICKS, LOCUST, HOUSEFLIES, GRASS GRUBS AND PIGEONS /FROM TABLE/

Metabolism studies have demonstrated that 1-chloro-2,4-dinitrobenzene depletes hepatic GSH levels by the biotransformation displacement of chlorine to yield 1-SG-2,4-dinitrobenzene.

1-chloro-2,4-dinitrobenzene has known human metabolites that include 2-amino-5-[[1-(carboxymethylamino)-3-(1-chloro-2,4-dinitrocyclohexa-2,5-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid and S-(2,4-dinitrophenyl)glutathione.

Wikipedia

Use Classification

Methods of Manufacturing

Obtained by nitrating o-nitrochlorobenzene.

Dinitration of chlorobenzene in sulfuric acid.

Although chlorobenzene can be dinitrated directly, this results in unnecessary isomer problems. 4-Chloronitrobenzene is usually nitrated with mixed acid (35/65) at 60 °C to give the pure dinitro isomer. However, 2-chloronitrobenzene can be nitrated to produce 1-chloro-2,4-dinitrobenzene, together with ca. 10 wt% of the isomeric 2-chloro-1,3-dinitrobenzene. This may be separated for disposal, but the mixed isomers are preferably used directly if tolerated by the end product (e.g., sulfur dyes).

General Manufacturing Information

The mixture of 2,4- and 2,6-dinitrochlorobenzenes (of which the 2,4-compound is present in largest amount) can be separated with an alkaline ethanol-water solution.

Industrially, the most important derivatives of 1-chloro-2,4-dinitrobenzene are obtained by nucleophilic reactions in aqueous media at moderate temperature. Ammonia gives 2,4-dinitroaniline, alkali gives 2,4-dinitrophenol, and methanolic sodium hydroxide gives 2,4-dinitroanisole. Refluxing with hydrazine in ethanol yields 2,4-dinitrophenylhydrazine, a reagent used for the characterization of carbonyl compounds. Reaction with ammonium thiocyanate in aqueous medium at 80 °C gives dinitrophenylrhodanate, which was used as an insecticide. Reaction with substituted anilines gives 2,4-dinitrodiphenylamine derivatives that are used as yellow disperse dyes. Reaction with pyridine gives the reactive (2,4-dinitrophenyl)pyridinium chloride, an intermediate in the preparation of pentamethine dyes.

Analytic Laboratory Methods

Method: EPA-RCA 8091 (NPD); Procedure: gas chromatograph with nitrogen-phosphorus detection; Analyte: 1-chloro-2,4-dinitrobenzene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

EMSLC Method 646. The Determination of Dinitro Aromatic Pesticides in Municipal and Industrial Wastewater by Gas Chromatography. Detection limit = 0.001 ug/l.

Storage Conditions

Interactions

SKIN SENSITIVITY OF 1-CHLORO-2,4-DINITROBENZENE; 4-CHLORO-3,5-DINITROPHENYL METHYL SULFONE & N,N-DIPROPYL-4-(METHYLSULFONYL)-2,6-DINITROANILINE IN GUINEA PIGS & THEIR CROSS-REACTIONS WITH OTHER NITROBENZENE DERIVATIVES DETERMINED. 4-CHLORO-3,5-DINITROPHENYL METHYL SULFONE & 1-CHLORO-2,4-DINITROBENZENE CROSS-REACTED WITH DNFB.

Dates

In vitro co-culture model of human monocyte-derived dendritic cells and T cells to evaluate the sensitization of dinitrochlorobenzene

Lei Bao, Changfu Hao, Juan Wang, Feifei Guo, Zihan Geng, Di Wang, Youliang Zhao, Yiping Li, Wu YaoPMID: 34015634 DOI: 10.1016/j.ecoenv.2021.112331

Abstract

Exposure to sensitizer has been suggested to be hazardous to human health, evaluation the sensitization of sensitizer is particularly important and urgently needed. Dendritic cells (DCs) exert an irreplaceable function in immunity, and the T cell receptor (TCR) repertoire is key to ensuring immune response to foreign antigens. We hypothesized that a co-culture model of human monocyte-derived dendritic cells (Mo-DCs) and T cells could be employed to evaluate the sensitization of DNCB. An experimental model of DNCB-induced sensitization in rat was employed to examine alterations of cluster of differentiation CD103DCs and T cells. A co-cultured model of Mo-DCs and T cells was developed in vitro to assess the sensitization of DNCB through the phenotypic and functional alterations of Mo-DCs, as well as the TCR repertoire. We found that the CD103

DCs phenotype and T-helper (Th) cells polarization altered in sensitization rats. In vitro, phenotypic alteration of Mo-DCs caused by DNCB were consistent with in vivo results, antigen uptake capacity of Mo-DCs diminished and capacity of Mo-DCs to prime T cell increased. Clones of the TCR repertoire and the diversity of TCR repertoire were enhanced, changes were noted in the usage of variable, joining, and variable-joining gene combinations. DNCB exposure potentiated alterations and characteristics of Mo-DCs and the TCR repertoire in a co-culture model. Such changes provided innovative ideas for evaluating sensitization of DNCB.

Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/

Jinjoo Kang, Soyoung Lee, Namkyung Kim, Hima Dhakal, Taeg-Kyu Kwon, Eun-Nam Kim, Gil-Saeng Jeong, Sang-Hyun KimPMID: 34361560 DOI: 10.3390/molecules26154409

Abstract

The extracts of(Turcz.) Baill. (Schisandraceae) have various therapeutic effects, including inflammation and allergy. In this study, gomisin M2 (GM2) was isolated from

and its beneficial effects were assessed against atopic dermatitis (AD). We evaluated the therapeutic effects of GM2 on 2,4-dinitrochlorobenzene (DNCB) and

extract (DFE)-induced AD-like skin lesions with BALB/c mice ears and within the tumor necrosis factor (TNF)-α and interferon (IFN)-γ-stimulated keratinocytes. The oral administration of GM2 resulted in reduced epidermal and dermal thickness, infiltration of tissue eosinophils, mast cells, and helper T cells in AD-like lesions. GM2 suppressed the expression of IL-1β, IL-4, IL-5, IL-6, IL-12a, and TSLP in ear tissue and the expression of IFN-γ, IL-4, and IL-17A in auricular lymph nodes. GM2 also inhibited STAT1 and NF-κB phosphorylation in DNCB/DFE-induced AD-like lesions. The oral administration of GM2 reduced levels of IgE (DFE-specific and total) and IgG2a in the mice sera, as well as protein levels of IL-4, IL-6, and TSLP in ear tissues. In TNF-α/IFN-γ-stimulated keratinocytes, GM2 significantly inhibited IL-1β, IL-6, CXCL8, and CCL22 through the suppression of STAT1 phosphorylation and the nuclear translocation of NF-κB. Taken together, these results indicate that GM2 is a biologically active compound that exhibits inhibitory effects on skin inflammation and suggests that GM2 might serve as a remedy in inflammatory skin diseases, specifically on AD.

Immunomodulatory and Anti-inflammatory Effects of Asiatic Acid in a DNCB-Induced Atopic Dermatitis Animal Model

Gyo-Ha Moon, Yonghyeon Lee, Eun-Kyung Kim, Kang-Hyun Chung, Kwon-Jai Lee, Jeung-Hee AnPMID: 34371956 DOI: 10.3390/nu13072448

Abstract

We examined the immunomodulatory and anti-inflammatory effects of asiatic acid (AA) in atopic dermatitis (AD). AA treatment (5-20 µg/mL) dose-dependently suppressed the tumor necrosis factor (TNF)-α level and interleukin (IL)-6 protein expression in interferon (IFN)-γ + TNF-α-treated HaCaT cells. The 2,4-dinitrocholrlbenzene (DNCB)-induced AD animal model was developed by administering two AA concentrations (30 and 75 mg/kg/d: AD + AA-L and AD + AA-H groups, respectively) for 18 days. Interestingly, AA treatment decreased AD skin lesions formation and affected other AD characteristics, such as increased ear thickness, lymph node and spleen size, dermal and epidermal thickness, collagen deposition, and mast cell infiltration in dorsal skin. In addition, in the DNCB-induced AD animal model, AA treatment downregulated the mRNA expression level of AD-related cytokines, such as Th1- (TNF-α and IL-1β and -12) and Th2 (IL-4, -5, -6, -13, and -31)-related cytokines as well as that of cyclooxygenase-2 and CXCL9. Moreover, in the AA treatment group, the protein level of inflammatory cytokines, including COX-2, IL-6, TNF-α, and IL-8, as well as the NF-κB and MAPK signaling pathways, were decreased. Overall, our study confirmed that AA administration inhibited AD skin lesion formation via enhancing immunomodulation and inhibiting inflammation. Thus, AA can be used as palliative medication for regulating AD symptoms.Effect of Neferine on DNCB-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice

Chung-Chi Yang, Yen-Ling Hung, Wen-Chin Ko, Yi-Ju Tsai, Jia-Feng Chang, Cher-Wei Liang, Der-Chen Chang, Chi-Feng HungPMID: 34361003 DOI: 10.3390/ijms22158237

Abstract

Atopic dermatitis (AD) is a chronic and persistent inflammatory skin disease characterized by eczematous lesions and itching, and it has become a serious health problem. However, the common clinical treatments provide limited relief and are accompanied by adverse effects. Therefore, there is a need to develop novel and effective therapies to treat AD. Neferine is a small molecule compound isolated from the green embryo of the mature seeds of lotus (). It has a bisbenzylisoquinoline alkaloid structure. Relevant studies have shown that neferine has many pharmacological and biological activities, including anti-inflammatory, anti-thrombotic, and anti-diabetic activities. However, there are very few studies on neferine in the skin, especially the related effects on inflammatory skin diseases. In this study, we proved that it has the potential to be used in the treatment of atopic dermatitis. Through in vitro studies, we found that neferine inhibited the expression of cytokines and chemokines in TNF-α/IFN-γ-stimulated human keratinocyte (HaCaT) cells, and it reduced the phosphorylation of MAPK and the NF-κB signaling pathway. Through in vivo experiments, we used 2,4-dinitrochlorobenzene (DNCB) to induce atopic dermatitis-like skin inflammation in a mouse model. Our results show that neferine significantly decreased the skin barrier damage, scratching responses, and epidermal hyperplasia induced by DNCB. It significantly decreased transepidermal water loss (TEWL), erythema, blood flow, and ear thickness and increased surface skin hydration. Moreover, it also inhibited the expression of cytokines and the activation of signaling pathways. These results indicate that neferine has good potential as an alternative medicine for the treatment of atopic dermatitis or other skin-related inflammatory diseases.

Therapeutic effects of quinine in a mouse model of atopic dermatitis

Qian Zhang, Hongjing Jiang, Miao Liu, Xinchen Li, Murong Zhou, Yansi Lyu, Jingkai Huang, Si Chen, Li WangPMID: 34240224 DOI: 10.3892/mmr.2021.11952

Abstract

Atopic dermatitis (AD) is a chronic inflammatory skin disease that seriously affects quality of life. Quinine is a bitter taste receptor agonist that exhibits antimalarial effects. The aim of the present study was to examine the therapeutic effects of quinine in AD‑like mice. AD was induced with 2,4‑dinitrochlorobenzene, and the mice were treated with 10 mg/kg quinine for 1, 4 and 7 days. A total of 60 BALB/c mice were divided into the following groups: Healthy, AD‑like, AD‑like + quinine and healthy + quinine, with 1, 4 and 7 days groups for each treatment. Blood was extracted from all mice and ELISA was performed to detect immunoglobulin E (IgE) levels. H&E‑stained tissue sections were prepared from skin lesions on the backs of the mice and pathological changes were observed. Cytokines were detected via ELISA, and the filaggrin (FLG) and kallikrein‑7 (KLK7) proteins were detected via western blotting and immunohistochemistry. IKKα and NF‑κB mRNA were analyzed via reverse transcription‑quantitative PCR. Quinine ameliorated skin damage in the AD‑like mice, reduced IgE expression in the blood, inhibited expression of IKKα and NF‑κB, reduced cytokine secretion, reduced KLK7 expression, reduced scratching frequency, increased FLG expression and repaired the skin barrier. These results suggested that quinine exhibited therapeutic effects in AD‑like mice.Fermented blueberry and black rice containing Lactobacillus plantarum MG4221: a novel functional food for particulate matter (PM

Seong Min Hong, Min Cheol Kang, Mirim Jin, Taek Hwan Lee, Beong Ou Lim, Sun Yeou KimPMID: 33900308 DOI: 10.1039/d0fo02966a

Abstract

Particulate matter (PM) is a risk factor for the deterioration of atopic dermatitis (AD) and certain constituents of PM

can induce inflammation via oxidative stress. Natural functional foods, including antioxidative blueberry and black rice, can be the best alternative for the development of AD therapy. Thus, we investigated whether PM

regulated the expression of proinflammatory cytokines involved in the progression of AD and further investigated the improvement effect of fermented blueberry and black rice extract (FBBBR) containing Lactobacillus plantarum MG4221 in vitro and in vivo. The FBBBR treatment significantly ameliorated skin inflammation compared with the control treatments via regulation of the mitogen-activated protein kinase (MAPK)/nuclear factor-κB (NF-κB) pathways in PM

-treated HaCaT cells. In PM

/dinitrochlorobenzene (DNCB)-treated NC/Nga mice, the oral administration of FBBBR significantly decreased transepidermal water loss and erythema, the incidence of scratching behavior, and the production of serum immunoglobin E and T helper 2-associated cytokine and, similar to dexamethasone treatment, up-regulated the protein expression of filaggrin and involucrin in skin tissue. Syringic acid and kuromanin, standard compounds found in FBBBR, significantly decreased the interleukin (IL)-1β, IL-6 and IL-8 levels in PM

-treated HaCaT cells. Therefore, we can suggest that FBBBR may serve as an important functional food for AD.

The Interaction of Human Glutathione Transferase GSTA1-1 with Reactive Dyes

Mohammed Hamed Alqarni, Ahmed Ibrahim Foudah, Magdy Mohamed Muharram, Nikolaos E LabrouPMID: 33924269 DOI: 10.3390/molecules26082399

Abstract

Human glutathione transferase A1-1 (hGSTA1-1) contributes to developing resistance to anticancer drugs and, therefore, is promising in terms of drug-design targets for coping with this phenomenon. In the present study, the interaction of anthraquinone and diazo dichlorotriazine dyes (DCTD) with hGSTA1-1 was investigated. The anthraquinone dye Procion blue MX-R (PBMX-R) appeared to interact with higher affinity and was selected for further study. The enzyme was specifically and irreversibly inactivated by PBMX-R, following a biphasic pseudo-first-order saturation kinetics, with approximately 1 mol of inhibitor per mol of the dimeric enzyme being incorporated. Molecular modeling and protein chemistry data suggested that the modified residue is the Cys112, which is located at the entrance of the solvent channel at the subunits interface. The results suggest that negative cooperativity exists upon PBMX-R binding, indicating a structural communication between the two subunits. Kinetic inhibition analysis showed that the dye is a competitive inhibitor towards glutathione (GSH) and mixed-type inhibitor towards 1-chloro-2,4-dinitrobenzene (CDNB). The present study results suggest that PBMX-R is a useful probe suitable for assessing by kinetic means the drugability of the enzyme in future drug-design efforts.Chrysin Inhibits TNFα-Induced TSLP Expression through Downregulation of EGR1 Expression in Keratinocytes

Hyunjin Yeo, Young Han Lee, Sung Shin Ahn, Euitaek Jung, Yoongho Lim, Soon Young ShinPMID: 33919431 DOI: 10.3390/ijms22094350

Abstract

Thymic stromal lymphopoietin (TSLP) is an epithelial cell-derived cytokine that acts as a critical mediator in the pathogenesis of atopic dermatitis (AD). Various therapeutic agents that prevent TSLP function can efficiently relieve the clinical symptoms of AD. However, the downregulation of TSLP expression by therapeutic agents remains poorly understood. In this study, we investigated the mode of action of chrysin in TSLP suppression in an AD-like inflammatory environment. We observed that the transcription factor early growth response (EGR1) contributed to the tumor necrosis factor alpha (TNFα)-induced transcription of. Chrysin attenuated TNFα-induced TSLP expression by downregulating EGR1 expression in HaCaT keratinocytes. We also showed that the oral administration of chrysin improved AD-like skin lesions in the ear and neck of BALB/c mice challenged with 2,4-dinitrochlorobenzene. We also showed that chrysin suppressed the expression of EGR1 and TSLP by inhibiting the extracellular signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK) 1/2 mitogen-activated protein kinase pathways. Collectively, the findings of this study suggest that chrysin improves AD-like skin lesions, at least in part, through the downregulation of the ERK1/2 or JNK1/2-EGR1-TSLP signaling axis in keratinocytes.

Hyo In Kim, Se Hyang Hong, Seo Yeon Lee, Jin Mo Ku, Min Jeong Kim, Seong-Gyu Ko

PMID: 33919521 DOI: 10.3390/nu13041349

Abstract

The intestinal microbiome is considered one of the key regulators of health. Accordingly, the severity of atopic dermatitis (AD) is mediated by the skin and intestinal microbiome environment. In this study, while evaluating the aggravation in AD symptoms by the antibiotics cocktail (ABX)-induced depletion of the intestinal microbiome, we sought to verify the effect of(GJ), a medicinal herb used for inflammatory diseases, on AD regarding its role on the intestinal microbiome. To verify the aggravation in AD symptoms induced by the depletion of the intestinal microbiome, we established a novel mouse model by administrating an ABX to create a microbiome-free environment in the intestine, and then applied 2,4-dinitrochlorobenzene (DNCB) to induce an AD-like skin inflammatory response. While ABX treatment aggravated AD-like symptoms, the 2-week administration of GJ improved these pathological changes. DNCB application upregulated immune cell count and serum cytokine expression, which were alleviated by GJ. Moreover, pathological alterations by antibiotics and DNCB, including histological damage of the intestine and the intestinal expression of IL-17, were recovered in GJ-treated mice. The beneficial effect of GJ was due to the restoration of the intestinal microbiome composition. Overall, we suggest GJ as a potential therapeutic agent for AD due to its regulation of the intestinal microbiome.

Jonghwan Jegal, No-June Park, Beom-Geun Jo, Tae-Young Kim, Sim-Kyu Bong, Sangho Choi, Jin-Hyub Paik, Jung-Won Kim, Su-Nam Kim, Min Hye Yang

PMID: 33916154 DOI: 10.3390/molecules26072016

Abstract

Plants of the genusare used in Chinese traditional medicine to treat inflammatory diseases, such as arthritis, bronchitis, and pneumonia. The present study was designed to determine whether

(Siebold and Zucc.) Maxim. offers a potential means of treating 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD) in mice. Symptoms such as redness, edema, and keratinization in AD mice induced by DNCB were alleviated by the co-application of an ethanolic extract of

for 2 weeks. The severity of skin barrier function damage was evaluated by measuring TEWL (transepidermal water loss). TEWLs of DNCB sensitized mouse dorsal skin were reduced by the application of a

ethanolic extract, and skin hydration was increased. In addition, the infiltration of inflammatory cells into the dermis was significantly reduced, as were blood levels of IgE and IL-4, which play an important role in the expression of AD. The results of this experiment suggest that

is a potential therapeutic agent for AD.